5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol
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Overview
Description
5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol is a heterocyclic compound that features a thiophene ring attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol typically involves the reaction of thiophene derivatives with pyrazole precursors. One common method is the Friedel-Crafts acylation of thiophene with glutaric anhydride in the presence of aluminum chloride (AlCl₃), followed by cyclization and reduction steps . Another approach involves the use of metal-free synthesis methods, such as Brønsted acid-promoted conjugate addition of sulfinamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
Scientific Research Applications
5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited viral replication .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-ylmethyl)-1H-pyrazol-3-ol: Similar structure but with a furan ring instead of a thiophene ring.
5-(Thien-2-yl)-2’-deoxyuridine: A nucleoside analogue with a thiophene ring.
Uniqueness
5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol is unique due to its combination of a thiophene and pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C8H8N2OS/c11-8-5-6(9-10-8)4-7-2-1-3-12-7/h1-3,5H,4H2,(H2,9,10,11) |
InChI Key |
WTNCSYYFVKOBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NN2 |
Origin of Product |
United States |
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